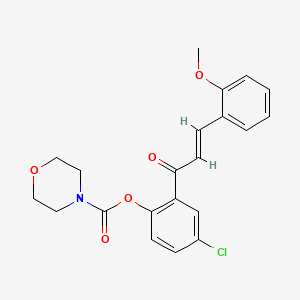

(E)-4-chloro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

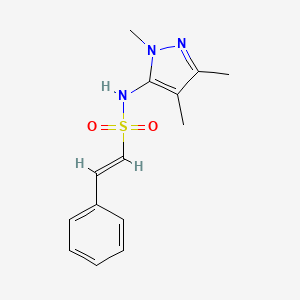

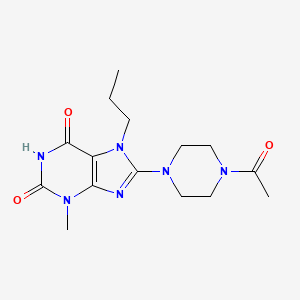

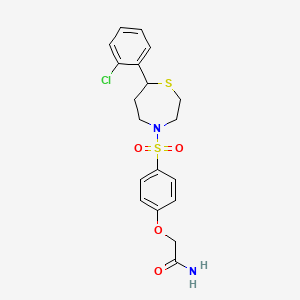

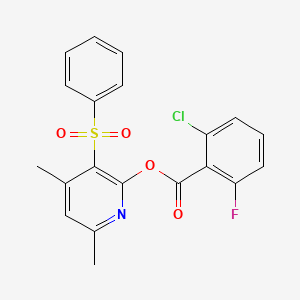

The compound “(E)-4-chloro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many biologically active molecules and pharmaceuticals . The compound also contains a methoxyphenyl group and an acryloyl group, which could potentially contribute to its reactivity and biological activity.

Aplicaciones Científicas De Investigación

Polymer-Drug Conjugates

(E)-4-chloro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate and similar compounds have been explored in the manipulation of the rate of hydrolysis of polymer-drug conjugates. The research by Pitt and Shah (1996) focuses on model copolymers with different proportions of N-acryloyl morpholine (AM) and p-nitrophenyl acrylate (PAC), demonstrating the potential for controlling the kinetics of hydrolysis through programmed changes in polymer structure (Pitt & Shah, 1996).

Photocrosslinking Properties in Polymers

The photocrosslinking properties of polymers incorporating α,β-unsaturated ketone moieties, such as this compound, have been examined. Reddy, Subramanian, and Sainath (1998) investigated homopolymerization of acrylate and methacrylate monomers with these moieties, revealing their potential in UV, infrared, and thermal properties for applications in coatings and other materials (Reddy, Subramanian, & Sainath, 1998).

Adsorption and Removal of Pesticides

In environmental applications, compounds like this compound have been utilized in the adsorption and removal of pesticides from wastewater. Boudesocque et al. (2008) demonstrated the efficacy of lignocellulosic substrates in adsorbing pesticides, highlighting the potential of such compounds in environmental remediation (Boudesocque et al., 2008).

Antibacterial and Anticancer Properties

The compound has also been implicated in the study of antibacterial and anticancer properties. Abdelwahab et al. (2019) explored the chemical modification of poly(3-hydroxybutyrate) with various amino compounds, including morpholine derivatives, showing significant biological activities against various bacteria and cancer cells (Abdelwahab et al., 2019).

In Vitro Drug Release from Hydrogels

In pharmaceutical research, this compound-related compounds have been investigated for drug release. Arun and Reddy (2005) studied the drug-releasing rate from polymeric hydrogels based on HEA and HPMA, using similar acrylate compounds as crosslinkers, demonstrating their utility in controlled drug delivery systems (Arun & Reddy, 2005).

Propiedades

IUPAC Name |

[4-chloro-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO5/c1-26-19-5-3-2-4-15(19)6-8-18(24)17-14-16(22)7-9-20(17)28-21(25)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCPMCKRALSCPY-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)OC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)OC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole](/img/structure/B2898202.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2898209.png)

![N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2898210.png)

![4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2898213.png)

![4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2898214.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898217.png)